4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-19-12-13-20-21(15-19)28-23(24-20)25-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEOTYWMFHRAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
6-ethoxy-1,3-benzothiazole-2-amine+benzyl chlorideNaOH, DMF, heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison and Antimicrobial Activity
| Compound Name | Benzothiazole Substituent | Benzamide Substituent | MIC (µg/ml) Against E. coli | Target Protein |
|---|---|---|---|---|
| BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) | 6-Methoxy | Pyridinylamino | 3.125 | DNA Gyrase (3G75) |
| BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) | 6-Nitro | Pyridinylamino | 12.5 | DNA Gyrase (3G75) |
| MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) | 5-Methoxy | Cyano, Pyridinylmethyl | IC₅₀ = 8.1 µM (yeast) | CYP51 (hypothesized) |
| Target Compound | 6-Ethoxy | 4-Benzyl | Not reported | Inferred DNA gyrase |
Key Observations :
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : BTC-j (6-methoxy) exhibits potent antibacterial activity (MIC = 3.125 µg/ml against E. coli), likely due to enhanced DNA gyrase binding . The target compound’s 6-ethoxy group may offer similar or reduced activity due to increased steric bulk.
- Electron-Withdrawing Groups (e.g., Nitro) : BTC-r (6-nitro) shows higher MIC values (12.5 µg/ml), suggesting nitro groups may hinder target interaction .
Physicochemical and Structural Properties
Table 2: Crystallographic and Solubility Data
| Compound Name | Lattice Parameters (Å) | Volume (ų) | Solubility (Inference) |
|---|---|---|---|
| 2-BTBA (N-(1,3-Benzothiazol-2-yl)benzamide) | a = 5.9479, b = 16.8568 | 1169.13 | Moderate (polar groups) |
| 2-BTFBA (N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide) | a = 5.2216, b = 20.2593 | 1195.61 | Low (fluorine increases hydrophobicity) |
| Target Compound | Not reported | Not reported | Likely low (ethoxy and benzyl enhance lipophilicity) |
Key Observations :
- The ethoxy and benzyl substituents in the target compound likely reduce solubility compared to unsubstituted benzothiazoles like 2-BTBA .
- Fluorine in 2-BTFBA further decreases solubility, highlighting the trade-off between lipophilicity and bioavailability .
Table 3: Reaction Kinetics and Yield
| Compound Class | Conventional Method (Time/Yield) | Ultrasonic Method (Time/Yield) |
|---|---|---|
| 4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide derivatives | 8–10 hours / 60–70% | 2–4 hours / 85–90% |
| Target Compound | Not reported | Inferred faster synthesis with ultrasound |
Key Observations :
Biological Activity
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzothiazole Ring : Imparts significant biological activity.
- Ethoxy Group : Enhances solubility and bioavailability.
- Benzamide Moiety : Contributes to interactions with biological targets.
Synthesis
The synthesis involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride in a solvent such as dimethylformamide (DMF) under basic conditions. This method allows for high yields and purity through recrystallization and chromatography techniques .
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. In particular, this compound has been evaluated for its efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results .
Anticancer Properties
Benzothiazole derivatives are also explored for their anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20 | Caspase activation |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted on synthesized benzothiazole derivatives indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical settings .
- Anticancer Research : In a study evaluating various benzothiazole compounds for anticancer activity, this compound was found to inhibit cell proliferation effectively in MCF-7 cells with an IC50 value indicative of strong cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
